molecular formula C24H21BrN2O3 B252900 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252900
M. Wt: 465.3 g/mol
InChI Key: USRYOFHRJWIGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential in several applications.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the proliferation of tumor cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its ability to inhibit the activity of various enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. These include further investigation into its potential as a therapeutic agent for the treatment of neurodegenerative diseases, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction of 2,5-dimethylbenzaldehyde with pyridine-2-carboxylic acid, followed by the reaction of the resulting product with bromine and indole-2,3-dione. The final product is obtained by the reaction of the intermediate product with hydroxylamine hydrochloride.

Scientific Research Applications

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential in several scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one

InChI

InChI=1S/C24H21BrN2O3/c1-15-6-7-16(2)17(11-15)14-27-21-9-8-18(25)12-19(21)24(30,23(27)29)13-22(28)20-5-3-4-10-26-20/h3-12,30H,13-14H2,1-2H3

InChI Key

USRYOFHRJWIGSN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Origin of Product

United States

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